A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxyaniline Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxyaniline Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of 2-Fluoro-4-isopropoxyaniline hydrochloride (CAS Number: 850568-35-3), a fluorinated aniline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] This document delineates the physicochemical properties, outlines a plausible, field-proven synthetic route, and details robust analytical methodologies for quality control. Furthermore, it discusses the strategic importance of fluorination in drug design and contextualizes the potential applications of this compound in modern therapeutic research. The protocols and insights presented herein are designed to be a valuable resource for scientists engaged in the synthesis, characterization, and utilization of novel chemical entities.
Introduction: The Strategic Advantage of Fluorinated Anilines in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a wide range of pharmacological properties.[5][6] Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[5] Substituted anilines, in turn, are privileged scaffolds found in a multitude of approved drugs. The convergence of these two features in molecules like 2-Fluoro-4-isopropoxyaniline hydrochloride presents a compelling opportunity for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[7] This guide serves as a technical primer for researchers looking to leverage the potential of this versatile building block.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-Fluoro-4-isopropoxyaniline hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 850568-35-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃ClFNO | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid (predicted) | Inferred from related compounds |
| Melting Point | 178-182 °C | |
| Solubility | Soluble in water, methanol, and DMSO (predicted) | Inferred from hydrochloride salt nature |
| IUPAC Name | 2-fluoro-4-(propan-2-yloxy)aniline;hydrochloride | [8] |
Synthesis of 2-Fluoro-4-isopropoxyaniline Hydrochloride
The synthesis of 2-Fluoro-4-isopropoxyaniline hydrochloride can be approached through a multi-step process, leveraging established methodologies for the preparation of substituted anilines. A plausible and efficient synthetic route is outlined below, based on a general method for the synthesis of 2-fluoro-4-substituted aminoanilines.[9]
Synthetic Strategy Overview
The proposed synthesis involves a three-step process starting from the commercially available 2-fluoro-4-bromoaniline:
-
Protection of the amine group: The aniline is protected to prevent side reactions in the subsequent nucleophilic substitution step.
-
Nucleophilic Aromatic Substitution: The bromo group is displaced by an isopropoxy group.
-
Deprotection and Salt Formation: The protecting group is removed, and the hydrochloride salt is formed.
Caption: Proposed synthetic workflow for 2-Fluoro-4-isopropoxyaniline hydrochloride.
Detailed Experimental Protocol
Step 1: Protection of 2-Fluoro-4-bromoaniline
This step is adapted from a general procedure for the acylation of fluoroanilines.[9]
-
To a solution of 2-fluoro-4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-fluoro-4-bromophenyl)pivalamide. This product can often be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution
This step is based on palladium-catalyzed amination reactions.[9]
-
In a reaction vessel, combine N-(2-fluoro-4-bromophenyl)pivalamide (1 equivalent), sodium isopropoxide (1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), and a suitable ligand like Xantphos (0.04 equivalents).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude N-(2-fluoro-4-isopropoxyphenyl)pivalamide.
Step 3: Deprotection and Hydrochloride Salt Formation
This final step involves the acidic hydrolysis of the amide protecting group.[9]
-
To the crude N-(2-fluoro-4-isopropoxyphenyl)pivalamide, add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to 100 °C and stir vigorously for 1-2 hours.
-
Cool the reaction mixture in an ice bath and basify to a pH > 10 with a concentrated sodium hydroxide solution.
-
Extract the free aniline product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The 2-Fluoro-4-isopropoxyaniline hydrochloride will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain the final product.
Analytical Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized 2-Fluoro-4-isopropoxyaniline hydrochloride. The following methods are recommended for a comprehensive quality control assessment.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust method for assessing the purity of substituted anilines.[10][11][12][13]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength determined by UV-Vis scan to be the absorbance maximum.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Outcome: A single major peak corresponding to the product with purity typically >98%.
Caption: General workflow for HPLC analysis of 2-Fluoro-4-isopropoxyaniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons: Signals expected in the range of 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom.
-
Isopropoxy CH: A septet around 4.5 ppm.
-
Isopropoxy CH₃: A doublet around 1.2-1.3 ppm.
-
Amine protons (as -NH₃⁺): A broad singlet at a downfield chemical shift, potentially >10 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons: Signals in the range of 110-160 ppm. The carbons attached to fluorine and the isopropoxy group will show characteristic shifts and C-F coupling.
-
Isopropoxy CH: A signal around 70 ppm.
-
Isopropoxy CH₃: A signal around 22 ppm.
-
-
¹⁹F NMR (in DMSO-d₆):
-
A single signal for the fluorine atom, with its chemical shift dependent on the reference standard used.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, it is common to observe the mass of the free base.
-
Expected Mass (M+H)⁺: 170.10 (for the free base C₉H₁₂FNO).
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-isopropoxyaniline hydrochloride is not widely available, the safety precautions can be inferred from data on related halogenated and substituted anilines.[18][19][20][21]
-
Health Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[18][21] May cause serious eye and skin irritation.[18][21] Potential for skin sensitization. Some anilines are suspected of causing genetic defects and cancer.[18][21]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: All handling should be performed in a certified chemical fume hood.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Development
2-Fluoro-4-isopropoxyaniline hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and isopropoxy groups can be leveraged to fine-tune the properties of a lead compound.
-
Modulation of Lipophilicity: The isopropoxy group increases lipophilicity, which can enhance membrane permeability and oral absorption. The fluorine atom has a more nuanced effect on lipophilicity.
-
Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile and a longer half-life of the drug.[5]
-
Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug.[5]
This compound can serve as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors, receptor antagonists, and enzyme inhibitors. Its utility spans across multiple disease areas, from oncology to infectious diseases and central nervous system disorders.
Conclusion
2-Fluoro-4-isopropoxyaniline hydrochloride is a chemical intermediate with significant potential for the discovery and development of novel pharmaceuticals. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, robust analytical methods for quality control, and essential safety and handling information. By understanding and applying the principles outlined in this document, researchers can effectively utilize this compound to advance their drug discovery programs.
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